2-Isocyanatoethyl propionate
Overview
Description
2-Isocyanatoethyl propionate is an organic compound with the molecular formula C6H9NO3. It is a derivative of propionic acid and contains an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatoethyl propionate can be synthesized through the reaction of 2-hydroxyethyl propionate with phosgene or its derivatives, such as diphosgene or triphosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. A tertiary amine, such as triethylamine, is often used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to optimize yield and purity. The use of phosgene derivatives in a controlled environment ensures the efficient conversion of 2-hydroxyethyl propionate to this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatoethyl propionate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Polymerization: Can be polymerized to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols and Amines: React under mild conditions to form urethanes and ureas.
Thiol Compounds: React under base-catalyzed conditions to form thiourethanes.
Water: Reacts readily at room temperature to form carbamic acid derivatives.
Major Products Formed
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Thiourethanes: Formed from reactions with thiols.
Carbamic Acid Derivatives: Formed from hydrolysis reactions.
Scientific Research Applications
2-Isocyanatoethyl propionate is used in various scientific research applications, including:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials with specific functional properties.
Surface Engineering: Utilized in the development of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its reactivity and ability to form biocompatible materials.
Industrial Coatings: Applied in the formulation of coatings with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-isocyanatoethyl propionate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols, amines, and thiols, to form stable covalent bonds. This reactivity is exploited in various chemical synthesis processes to create polymers and other materials with desired properties .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group instead of a propionate group.
2-Isocyanatoethyl acetate: Contains an acetate group instead of a propionate group.
2-Isocyanatoethyl butyrate: Contains a butyrate group instead of a propionate group.
Uniqueness
2-Isocyanatoethyl propionate is unique due to its specific reactivity and the properties imparted by the propionate group. This compound offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry, surface engineering, and biomedical research .
Properties
IUPAC Name |
2-isocyanatoethyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORYIVGDQQWQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232635 | |
Record name | 2-Isocyanatoethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83778-53-4 | |
Record name | 2-Isocyanatoethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isocyanatoethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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